2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone
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Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone is a complex organic compound that features a benzimidazole moiety linked to a phenyl ring substituted with a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.
Thioether Formation: The benzimidazole is then reacted with a suitable alkyl halide to introduce the thioether linkage.
Coupling with Difluoromethoxyphenyl Group: The final step involves coupling the benzimidazole-thioether intermediate with a 4-(difluoromethoxy)phenyl ethanone derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biology: The compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anti-cancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(5-bromo-2-pyridinyl)acetamide
- Ethyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate
- 2-{[4-(1H-benzimidazol-2-ylsulfanyl)-2-butynyl]sulfanyl}-1H-benzimidazole
Uniqueness
Compared to similar compounds, 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S/c17-15(18)22-11-7-5-10(6-8-11)14(21)9-23-16-19-12-3-1-2-4-13(12)20-16/h1-8,15H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSDFAZGCITDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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